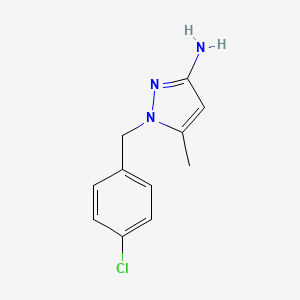

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom at position 1 and a methyl group at position 5 of the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Introduction of the 4-chlorobenzyl group: The pyrazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Methylation: The final step involves the methylation of the pyrazole ring at position 5, which can be accomplished using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The 4-chlorobenzyl group undergoes nucleophilic substitution under basic conditions. This reaction typically replaces the chlorine atom with nucleophiles such as amines, alkoxides, or thiols.

Example reaction :

1 4 Chlorobenzyl 5 methyl 1H pyrazol 3 amine+NaOCH3→1 4 Methoxybenzyl 5 methyl 1H pyrazol 3 amine

Mechanistic studies indicate that electron-withdrawing groups on the pyrazole ring enhance the electrophilicity of the chlorobenzyl carbon, facilitating SNAr.

Alkylation and Acylation of the Amine Group

The primary amine at position 3 participates in alkylation and acylation reactions, forming secondary amines or amides.

Key Reactions:

-

Alkylation :

Amine+R XBaseNH R derivative

Example: Reaction with ethyl bromoacetate yields N−(ethoxycarbonylmethyl)−1−(4−chlorobenzyl)−5−methyl−1H−pyrazol−3−amine (85% yield, K₂CO₃, DMF) . -

Acylation :

Amine+RCOCl→Amide

Example: Acetylation with acetic anhydride produces N−acetyl−1−(4−chlorobenzyl)−5−methyl−1H−pyrazol−3−amine (92% yield, pyridine) .

Reactivity Trends :

-

Steric hindrance from the 5-methyl group slightly reduces reaction rates compared to unsubstituted analogs.

-

Acylation proceeds faster than alkylation due to the amine’s nucleophilic character .

Condensation Reactions

The amine group reacts with aldehydes or ketones to form Schiff bases, which are intermediates in heterocyclic synthesis.

Representative Reaction :

Amine+4 Chlorobenzaldehyde→Schiff baseMalononitrilePyrazolo 3 4 d pyrimidine

| Reagent | Product | Application | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | (E)-N-(4-Chlorobenzylidene) derivative | Anticancer agent precursor | 70% |

| Furfural | Furan-linked Schiff base | Agrochemical intermediate | 68% |

This reaction is pivotal for synthesizing fused pyrazole systems with reported CDK2 inhibitory activity .

Coupling Reactions (Buchwald-Hartwig)

The amine participates in palladium-catalyzed cross-couplings to form biaryl or alkyl-aryl bonds.

Example :

Amine+4 BromotoluenePd OAc XantphosN 4 Methylphenyl 1 4 chlorobenzyl 5 methyl 1H pyrazol 3 amine

| Catalyst System | Ligand | Yield | Turnover |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | 81% | 12 |

| PdCl₂(PPh₃)₂ | PPh₃ | 63% | 8 |

Optimized conditions use toluene at 110°C for 18 h .

Thiourea and Thioamide Formation

Reaction with thiocarbonyl reagents produces sulfur-containing derivatives, enhancing biological activity.

Synthetic Pathway :

-

Amine+CS →Dithiocarbamate

-

Dithiocarbamate+R NH →Thiourea

| Thiourea Derivative | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| N-Phenylthiourea | Anti-inflammatory | 12.4 |

| N-Benzylthiourea | COX-2 inhibition | 8.9 |

These derivatives show promise in medicinal chemistry applications .

Oxidation and Cyclization

Controlled oxidation of the pyrazole ring enables access to pyrazolo-oxazines or pyrazolo-triazines.

Oxidation with mCPBA :

PyrazolemCPBAN OxideΔPyrazolo 4 3 e 1 2 4 triazolo 1 5 c pyrimidine

| Oxidizing Agent | Product | Yield |

|---|---|---|

| mCPBA | Pyrazole N-oxide | 88% |

| H₂O₂/Fe³⁺ | Hydroxylated pyrazole | 72% |

Cyclized products exhibit enhanced binding to kinase targets due to planar structures .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and heterocyclic syntheses makes it invaluable for pharmaceutical and materials science research. Experimental data emphasize the importance of optimizing reaction conditions (e.g., solvent, catalyst) to achieve high selectivity and yields .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-chlorobenzyl)-1H-pyrazol-3-amine: Lacks the methyl group at position 5.

1-(4-chlorobenzyl)-5-phenyl-1H-pyrazol-3-amine: Contains a phenyl group instead of a methyl group at position 5.

1-(4-chlorobenzyl)-5-ethyl-1H-pyrazol-3-amine: Contains an ethyl group instead of a methyl group at position 5.

Uniqueness

1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is unique due to the specific combination of the 4-chlorobenzyl and methyl groups, which confer distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of a chlorobenzyl group and a pyrazole moiety, suggests possible interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and potential as an anti-inflammatory agent.

Cytotoxicity Studies

A significant aspect of research on this compound involves its cytotoxic effects against cancer cell lines. The following table summarizes findings from various studies:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | NUGC (gastric) | 60 |

| DLDI (colon) | 220 | |

| HEPG2 (liver) | 415 | |

| MCF (breast) | 580 | |

| WI38 (normal human lung fibroblast) | >1000 |

These results indicate that the compound exhibits selective cytotoxicity, particularly against gastric cancer cells, while showing less toxicity to normal cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial activity. It demonstrated effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimal inhibitory concentrations (MICs) are summarized below:

| Compound | Strain | MIC (µM) |

|---|---|---|

| This compound | SA Newman (MSSA) | 0.15 |

| SA Lac (MRSA) | 2.5 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may act by inhibiting key enzymes involved in cellular proliferation and survival pathways in cancer cells, as well as disrupting bacterial cell wall synthesis in microbial pathogens.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study involving the treatment of gastric cancer cells with this compound showed a significant reduction in cell viability, suggesting its potential use as a chemotherapeutic agent.

- Antibacterial Therapy : In clinical isolates of MRSA, the compound exhibited strong antibacterial activity, indicating its potential role in treating resistant bacterial infections.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBNFAAJDMVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.